molecular formula C8H18ClNO2S B1337933 N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride CAS No. 76924-22-6

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

Cat. No.: B1337933
CAS No.: 76924-22-6
M. Wt: 227.75 g/mol
InChI Key: DJGOZKYERQICPN-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride, also known as NBT, is a synthetic compound that has been used for many years in laboratory experiments. NBT is a white crystalline solid that is soluble in water and is a member of the thienyl amine family. NBT has a wide range of applications in scientific research and has been used in a variety of experiments, including those involving proteins, enzymes, and DNA.

Scientific Research Applications

  • Mono-Protected Diamines Synthesis : Research by Mattingly (1990) describes the preparation of N α-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides, which are synthesized from amino alcohols. This study highlights a method that could be relevant to the synthesis of compounds similar to N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (Mattingly, 1990).

  • Versatile Intermediates for Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) discuss the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. This method could potentially be applied in the synthesis or modification of this compound (Ellman, Owens, & Tang, 2002).

  • Reactivity with Trichlorosilane : A study by Lazareva and Lazarev (2011) on the reactivity of N,N-Bis(silatranylmethyl)methylamine with trichlorosilane forming amine hydrochloride and perchloropolysilane might offer insights into the reactivity of this compound under similar conditions (Lazareva & Lazarev, 2011).

  • Organocatalyst for N-Boc Protection of Amines : Jahani et al. (2011) describe a method for N-Boc protection of amines using guanidine hydrochloride as an organocatalyst. This research could be relevant for the protection of amine groups in this compound (Jahani et al., 2011).

  • C-N Bond Formation Methodology : Gupta, Deshmukh, and Jain (2017) discuss a metal-free cross-dehydrogenative coupling method for forming C-N bonds. This might be applicable in the synthesis or modification of this compound (Gupta, Deshmukh, & Jain, 2017).

  • N-tert-butoxycarbonylation of Amines : Research by Suryakiran et al. (2006) presents a method for N-tert-butoxycarbonylation of amines, which could be relevant for the chemical manipulation of this compound (Suryakiran et al., 2006).

Properties

IUPAC Name

N-butyl-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOZKYERQICPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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